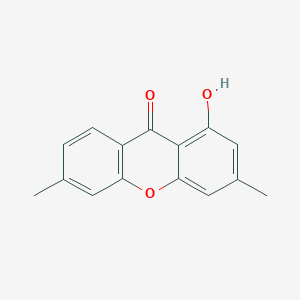

1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39156-37-1 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1-hydroxy-3,6-dimethylxanthen-9-one |

InChI |

InChI=1S/C15H12O3/c1-8-3-4-10-12(6-8)18-13-7-9(2)5-11(16)14(13)15(10)17/h3-7,16H,1-2H3 |

InChI Key |

QMDFTLCRVROCML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)C)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification of 1 Hydroxy 3,6 Dimethyl 9h Xanthen 9 One and Its Analogues

Classical and Established Synthetic Approaches to the Xanthone (B1684191) Core

The construction of the fundamental xanthone framework has been achieved through several well-established chemical reactions. These methods, while having been developed decades ago, continue to be relevant in contemporary organic synthesis. Among the most prominent are the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, the electrophilic cycloacylation of 2-aryloxybenzoic acids, and syntheses proceeding via diaryl ether intermediates. nih.gov

The Grover, Shah, and Shah (GSS) reaction, first reported in 1955, is a convenient and widely used method for the synthesis of hydroxyxanthones. instras.comresearchgate.net The reaction involves the condensation of a hydroxybenzoic acid with a phenol (B47542) in the presence of a condensing agent, typically a mixture of fused zinc chloride and phosphorus oxychloride. instras.comresearchgate.net The reaction proceeds via an initial acylation of the phenol to form a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes cyclodehydration to yield the xanthone. researchgate.net In some cases, particularly with highly reactive phenols, the xanthone can be formed directly without the isolation of the benzophenone (B1666685) intermediate. researchgate.net

A pertinent example that illustrates the utility of the GSS reaction for the synthesis of a structure closely related to 1-hydroxy-3,6-dimethyl-9H-xanthen-9-one is the synthesis of 1,6-dihydroxy-3-methylxanthone. In their seminal 1955 paper, Grover, Shah, and Shah detailed the reaction of β-resorcylic acid (2,4-dihydroxybenzoic acid) with orcinol (B57675) (5-methylbenzene-1,3-diol) in the presence of zinc chloride and phosphorus oxychloride. instras.com The mixture was heated for 2 hours at 70-75°C to afford the desired xanthone. instras.com This specific example underscores the applicability of the GSS reaction for the synthesis of asymmetrically substituted hydroxyxanthones.

Over the years, several modifications to the original GSS protocol have been introduced to improve yields and expand the substrate scope. One notable modification involves the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as the condensing agent. uii.ac.id This reagent has been shown to be effective in promoting the acylation-dehydration cascade, in some cases offering milder reaction conditions and improved yields. uii.ac.id For instance, the synthesis of 2,3,4-trihydroxy-5-methyl xanthone was successfully achieved by reacting gallic acid and o-cresol (B1677501) with Eaton's reagent at 80°C for 3 hours, yielding the product in 43% yield. uii.ac.id

| Reagents | Condensing Agent | Product | Reference |

| β-Resorcylic acid, Orcinol | Zinc chloride, Phosphorus oxychloride | 1,6-Dihydroxy-3-methylxanthone | instras.com |

| Gallic acid, o-Cresol | Eaton's reagent | 2,3,4-Trihydroxy-5-methyl xanthone | uii.ac.id |

The intramolecular cyclodehydration of 2,2'-dihydroxybenzophenones is a key step in many xanthone syntheses and can also be considered a distinct synthetic approach when the benzophenone intermediate is prepared separately. nih.gov This method offers a convergent route to the xanthone core. The 2,2'-dihydroxybenzophenone precursors can be synthesized through various methods, including the Fries rearrangement of phenyl salicylates or the Friedel-Crafts acylation of a phenol with a salicylic (B10762653) acid derivative.

Once the 2,2'-dihydroxybenzophenone is obtained, cyclization to the corresponding xanthone can be achieved by heating, often at high temperatures (200-220°C), sometimes in the presence of water in a sealed tube or autoclave. researchgate.net For example, 3,6-dihydroxyxanthone is prepared by heating 2,2',4,4'-tetrahydroxybenzophenone (B1218759) in water at 200-220°C. researchgate.net This cyclization is a dehydration reaction that forms the central pyran ring of the xanthone nucleus.

Another classical and effective method for the synthesis of the xanthone skeleton is the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov This approach involves the formation of a diaryl ether linkage followed by a ring-closing reaction onto the aromatic ring of the aryloxy group. The 2-aryloxybenzoic acid precursors are typically prepared via an Ullmann condensation between a phenol and an ortho-halogenated benzoic acid.

The cyclization step is usually promoted by strong acids or other dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of the aryloxy moiety in an intramolecular Friedel-Crafts acylation reaction to form the xanthone.

The synthesis of xanthones can also be approached through the formation of a diaryl ether intermediate, which is then subjected to a ring-closing reaction to form the central pyran ring. mdpi.com This strategy is conceptually similar to the electrophilic cycloacylation of 2-aryloxybenzoic acids, but the cyclization step may involve different functionalities.

For instance, a diaryl ether containing a methyl group ortho to the ether linkage on one of the rings and a carboxylic acid group on the other can be cyclized under specific conditions. More modern approaches have utilized transition metal-catalyzed reactions to facilitate the formation of the xanthone ring from diaryl ether precursors.

Directed Synthesis of this compound and Specific Analogues

While a specific, detailed synthesis of this compound is not extensively documented in the readily available literature, its synthesis can be logically inferred from the classical methods described above, particularly the Grover, Shah, and Shah reaction. Based on the successful synthesis of its close analogue, 1,6-dihydroxy-3-methylxanthone, a plausible route to this compound would involve the condensation of 2,6-dihydroxy-4-methylbenzoic acid with 3-methylphenol (m-cresol) using a GSS-type condensation.

The synthesis of a related analogue, 1,8-dihydroxy-3,6-dimethyl-9H-xanthen-9-one, has been reported through a modified GSS reaction. This synthesis involved the condensation of 2,6-dihydroxy-4-methylbenzoic acid and 5-methylbenzene-1,3-diol (orcinol) using Eaton's reagent as the coupling agent and catalyst. nih.gov This demonstrates the feasibility of using substituted dihydroxybenzoic acids and phenols to achieve specific substitution patterns on the xanthone core.

| Precursor 1 | Precursor 2 | Product |

| 2,6-Dihydroxy-4-methylbenzoic acid | 5-Methylbenzene-1,3-diol | 1,8-Dihydroxy-3,6-dimethyl-9H-xanthen-9-one |

The synthesis of other analogues, such as 3,4-dimethoxy-1-methyl-9H-xanthen-9-one, has been achieved through a multi-step sequence involving the formation of a benzophenone intermediate followed by a microwave-assisted, base-catalyzed cyclization. nih.gov This highlights the use of more modern techniques to facilitate the construction of specifically substituted xanthones.

Strategies for Derivatization and Structural Diversity

The structural diversity of xanthone derivatives is crucial for exploring their full therapeutic potential. Starting from a core structure like this compound, various functional groups can be introduced or modified to generate a library of analogues for structure-activity relationship (SAR) studies. The presence of a hydroxyl group and methyl groups on the xanthone scaffold of the target molecule provides several avenues for derivatization.

Alkylation and Acylation of the Hydroxyl Group: The phenolic hydroxyl group at the C-1 position is a prime site for modification. Alkylation, through reaction with alkyl halides in the presence of a base, can be used to introduce a variety of alkyl or substituted alkyl chains. This can modulate the lipophilicity and steric properties of the molecule. Acylation of the hydroxyl group to form esters is another common derivatization strategy that can influence the compound's pharmacokinetic properties.

Modification of the Methyl Groups: The methyl groups at the C-3 and C-6 positions can also be functionalized, although this typically requires more forcing conditions. For example, benzylic bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of functionalities. nih.gov For instance, 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one has been synthesized from 3,4-dimethoxy-1-methyl-9H-xanthen-9-one using NBS and dibenzoyl peroxide. nih.gov

Electrophilic Aromatic Substitution: The xanthone nucleus is susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The positions of these substitutions are directed by the existing activating hydroxyl and methyl groups. For example, halogenation can introduce atoms that can serve as handles for further cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl substituents, thereby significantly expanding structural diversity.

Mannich Reaction: The introduction of aminomethyl groups via the Mannich reaction is a well-established method for derivatizing phenolic compounds. This reaction involves the treatment of the hydroxyxanthone with formaldehyde (B43269) and a secondary amine. This approach has been used to synthesize a series of 1,3-dihydroxyxanthone Mannich base derivatives with anticholinesterase activity. nih.gov

These derivatization strategies, when applied to this compound, can lead to a wide array of novel compounds with potentially enhanced biological activities. nih.govnih.govresearchgate.net

Introduction and Modification of Hydroxyl and Alkyl Substituents

The hydroxyl and methyl groups on the this compound scaffold are primary sites for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and biological target interaction.

The hydroxyl group at the C-1 position can be readily modified through various reactions. O-alkylation is a common strategy to introduce a wide array of functional groups. This is typically achieved by reacting the hydroxyxanthone with an appropriate alkyl halide in the presence of a base. For instance, etherification with alkyl halides like bromobutane can be carried out in a solvent such as acetone (B3395972) with potassium carbonate as the base, often under reflux conditions. researchgate.net This straightforward nucleophilic substitution allows for the introduction of simple alkyl chains or more complex moieties containing other functional groups, which can significantly alter the molecule's properties.

Modification of the methyl groups at C-3 and C-6 offers another avenue for derivatization. These alkyl substituents can undergo halogenation , for example, to introduce chloro or bromo atoms, creating reactive handles for further functionalization. nih.gov Such halogenated alkyl groups can then be displaced by various nucleophiles to introduce amino or other functional groups. nih.gov Furthermore, the methyl groups can be oxidized to afford hydroxymethyl or aldehyde functionalities. nih.govmdpi.com These oxidized derivatives serve as versatile intermediates for a range of subsequent chemical transformations, including the introduction of aminated alkyl groups. nih.gov

| Modification Strategy | Reagents and Conditions | Functional Group Introduced |

| O-Alkylation | Alkyl halide (e.g., bromobutane), K₂CO₃, acetone, reflux | Alkoxy group |

| Halogenation of Alkyl Group | Halogenating agent (e.g., NBS) | Halogenated alkyl group |

| Oxidation of Alkyl Group | Oxidizing agent | Hydroxymethyl, aldehyde |

Prenylation and Other Alkylation Reactions on the Xanthone Nucleus

Prenylation, the attachment of isoprenoid units, is a key modification of the xanthone nucleus that is frequently observed in nature and is known to influence biological activity. Both C-prenylation and O-prenylation are common synthetic strategies.

C-prenylation involves the direct attachment of a prenyl group to a carbon atom of the xanthone's aromatic rings. This can be achieved by reacting a hydroxyxanthone with prenyl bromide in an alkaline medium. The reaction often proceeds through an initial O-prenylation followed by a Claisen rearrangement, which transfers the prenyl group to an adjacent carbon, typically ortho to the hydroxyl group. For example, the reaction of 1-hydroxyxanthone (B191526) with prenyl bromide in refluxing N,N-dimethylformamide (DMF) can yield C-prenylated derivatives. Another method involves the condensation of a hydroxyxanthone with isoprene (B109036) in the presence of an acid catalyst like orthophosphoric acid.

O-prenylation results in the formation of a prenyl ether. This is generally accomplished through a nucleophilic substitution reaction where the hydroxyl group of the xanthone attacks prenyl bromide, typically in the presence of a base. These O-prenylated xanthones can sometimes serve as intermediates for C-prenylated derivatives through rearrangement reactions.

| Prenylation Type | Common Reagents | Key Reaction |

| C-Prenylation | Prenyl bromide, base (e.g., KOH) | Direct C-alkylation or O-alkylation followed by Claisen rearrangement |

| C-Prenylation | Isoprene, acid catalyst (e.g., H₃PO₄) | Electrophilic substitution |

| O-Prenylation | Prenyl bromide, base | Nucleophilic substitution (Williamson ether synthesis) |

Halogenation and Amination Strategies for Xanthone Derivatives

The introduction of halogen and amino groups onto the xanthone scaffold is a valuable strategy for creating analogues with diverse properties.

Halogenation of the aromatic rings of xanthones can be achieved through various methods. A modular approach involves the coupling of vanillin (B372448) derivatives with a dibromoquinone, where the reaction conditions can be controlled to yield either 6- or 7-bromoheterocycles. acs.orgnih.gov These halogenated xanthones are versatile intermediates that can be further elaborated through cross-coupling reactions, such as the Sonogashira coupling, to introduce a wide range of substituents. acs.org Direct halogenation of the xanthone nucleus can also be performed, although regioselectivity can be a challenge depending on the existing substituents.

Amination strategies are employed to introduce nitrogen-containing functional groups, which can significantly impact a molecule's basicity, solubility, and potential for hydrogen bonding. One common approach is the modification of a pre-existing functional group. For example, a hydroxyl group can be converted into a leaving group (e.g., triflate) and then displaced by an amine. researchgate.net Alternatively, aminated side chains can be introduced by reacting a hydroxyxanthone with a haloalkylamine. The synthesis of C-1 aminated xanthones has been achieved through reductive amination of the corresponding aldehyde, reacting it with a variety of amines to produce a library of derivatives. nih.gov

| Modification | Strategy | Example Reagents/Intermediates |

| Halogenation | Modular synthesis | Vanillin derivatives, dibromoquinone |

| Halogenation | Further elaboration | Halogenated xanthones, Sonogashira coupling reagents |

| Amination | Nucleophilic substitution | Xanthone triflates, amines |

| Amination | Reductive amination | Xanthone aldehydes, various amines |

Condensation Reactions for Scaffold Expansion

Expanding the tricyclic xanthone scaffold by fusing additional rings can lead to novel structures with unique properties. A common strategy for this is the synthesis of pyranoxanthones , where a pyran ring is fused to the xanthone core.

One method to achieve this involves the dehydrogenation of a dihydropyranoxanthone precursor. Dihydropyranoxanthones can be synthesized, for example, by the cyclization of a mono-oxyprenylated xanthone. The subsequent dehydrogenation, often carried out using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as dry dioxane, introduces a double bond to form the aromatic pyran ring.

Another approach to pyranoxanthones is through the O-propargylation of a hydroxyxanthone, followed by cyclization. The introduction of a propargyl group onto the hydroxyl function provides a reactive handle for ring closure to form the fused pyran ring. These methods allow for the creation of both linear and angular pyranoxanthones, depending on the position of the initial hydroxyl group and the cyclization strategy employed.

| Scaffold Expansion Product | Synthetic Strategy | Key Reagents/Intermediates |

| Pyranoxanthone | Dehydrogenation | Dihydropyranoxanthone, DDQ |

| Pyranoxanthone | Cyclization | O-propargylated hydroxyxanthone |

Chemoenzymatic and Biocatalytic Approaches in Xanthone Synthesis

Chemoenzymatic and biocatalytic methods are emerging as powerful tools in the synthesis and modification of complex natural products like xanthones, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis.

The biosynthesis of the xanthone core in nature involves enzymatic reactions. For instance, flavin-binding monooxygenases have been identified that can catalyze multiple oxidation steps, including hydroxylations and Baeyer-Villiger oxidations, leading to the formation of the xanthone scaffold from precursor molecules. researchgate.net In plants, the formation of the xanthone ring from benzophenone intermediates is a key enzymatic step. nih.gov

Enzymes are also utilized for the modification of the xanthone nucleus. Glycosylation , the attachment of sugar moieties, is a common modification that can be catalyzed by enzymes such as C-glycosyltransferases. These enzymes can exhibit substrate promiscuity, allowing them to act on various xanthone and benzophenone substrates. nih.gov Enzymatic biotransformations using fungal species or isolated enzymes like horseradish peroxidase can mediate regioselective oxidations and glycosylations of xanthone derivatives. orgsyn.org These biocatalytic approaches provide pathways to functionalized xanthones that can be difficult to achieve through conventional chemical methods, highlighting the potential of integrating biocatalysis into the synthesis of novel xanthone analogues. orgsyn.org

| Biocatalytic Process | Enzyme Class/Type | Transformation |

| Scaffold Formation | Flavin-binding monooxygenase | Multi-step oxidation of precursors |

| Glycosylation | C-glycosyltransferase | Attachment of sugar moieties |

| Oxidation/Glycosylation | Fungal species, Horseradish peroxidase | Regioselective functionalization |

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 3,6 Dimethyl 9h Xanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one is not available in the reviewed literature. This includes:

Mass Spectrometry (MS) Characterization

Specific data from the mass spectrometric analysis of this compound is also unavailable.

Direct Injection-Mass Spectrometry (DI-MS)

Direct Injection-Mass Spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₂O₃), the expected exact mass would be approximately 240.0786 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z 240. The fragmentation would likely follow patterns observed for other hydroxyxanthones. Analysis of the parent compound, 1-hydroxy-9H-xanthen-9-one (C₁₃H₈O₃, molecular weight: 212.20 g/mol ), shows a strong molecular ion peak at m/z 212. nist.gov The fragmentation of the dimethylated derivative would likely involve the loss of methyl radicals (•CH₃) and carbon monoxide (CO), which are characteristic fragmentation pathways for such aromatic systems.

Table 1: Predicted DI-MS Data for this compound

| m/z Value (Predicted) | Ion Identity | Description |

|---|---|---|

| 240 | [M]⁺ | Molecular Ion |

| 225 | [M-CH₃]⁺ | Loss of a methyl radical |

| 212 | [M-CO]⁺ | Loss of carbon monoxide |

Note: This table is predictive and based on the known fragmentation of the xanthone (B1684191) core and related structures.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including its conformation, bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, a detailed analysis of the closely related compound, 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one (lichexanthone), offers significant insights. researchgate.net

The structural analysis of lichexanthone (B95002) revealed that it crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. researchgate.net This is a common space group for organic molecules. It is highly probable that this compound would also crystallize in a common, low-symmetry system such as monoclinic or orthorhombic.

The unit cell parameters determined for lichexanthone provide a quantitative measure of the crystal lattice. researchgate.net These parameters define the size and shape of the repeating unit in the crystal.

Table 2: Crystallographic Data for the Analog Compound Lichexanthone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6405(5) |

| b (Å) | 7.5444(3) |

| c (Å) | 15.2341(6) |

| β (°) | 102.280(1) |

| Volume (ų) | 1307.26(9) |

| Z (molecules/cell) | 4 |

Source: Buitrago Díaz, A., et al. (2016). researchgate.net

The molecular packing in xanthone crystals is typically governed by π-π stacking interactions between the planar aromatic ring systems and hydrogen bonding networks.

Hydrogen bonding is a critical factor in the supramolecular assembly of hydroxyxanthones. In the structure of lichexanthone, a strong intramolecular hydrogen bond is observed between the hydroxyl group at position 1 and the adjacent carbonyl oxygen of the xanthen-9-one core. researchgate.net This type of hydrogen bond is a characteristic feature of 1-hydroxyxanthone (B191526) derivatives, leading to the formation of a stable six-membered ring that enhances the planarity of the system.

For this compound, an analogous intramolecular O-H···O=C bond is expected. Intermolecular hydrogen bonds are also possible, potentially involving the hydroxyl group if it is not exclusively engaged in the intramolecular bond, or through weaker C-H···O interactions, which are known to stabilize crystal structures in similar systems. researchgate.netresearchgate.net

Table 3: Expected Hydrogen Bonding in this compound

| Bond Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular | O1-H | O9 (carbonyl) | Strong H-bond forming a stable six-membered ring. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions from its hydroxyl, carbonyl, aromatic, and methyl groups. Based on data from related xanthones, the key vibrational bands can be predicted. mdpi.com

Table 4: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3450 - 3300 | O-H stretch | Hydroxyl group (potentially broad due to H-bonding) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Methyl (CH₃) groups |

| 1650 - 1610 | C=O stretch | Ketone (carbonyl group, frequency lowered by H-bonding and conjugation) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The xanthone core is a highly conjugated system, which results in strong absorption in the ultraviolet and visible regions of the spectrum. The spectrum of a related xanthone dimer showed absorption maxima (λ_max) at 322 nm and 262 nm, which is characteristic of the conjugated system. mdpi.com The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. The hydroxyl and methyl groups on this compound would act as auxochromes, likely causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted xanthone core.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore Component |

|---|---|---|

| 320 - 380 | n → π* | Carbonyl group |

| 260 - 330 | π → π* | Benzoyl moiety |

Structure Activity Relationship Sar Studies for 1 Hydroxy 3,6 Dimethyl 9h Xanthen 9 One Derivatives

Impact of Hydroxyl and Alkyl Substitutions on Biological Efficacy and Selectivity

The presence and placement of hydroxyl (-OH) and alkyl groups on the xanthone (B1684191) core are fundamental to its biological efficacy and selectivity. The hydroxyl group, in particular, is a key contributor to the antioxidant properties of many xanthone derivatives. mdpi.com

Research on various xanthone derivatives has consistently highlighted the importance of hydroxyl groups for their bioactivity. For instance, studies on 1,3-dihydroxyxanthone derivatives have shown that the hydroxyl group at the C-1 position is a common feature in biologically active compounds. researchgate.net The anti-proliferative activity of hydroxylated xanthones is substantially influenced by the position and number of attached hydroxyl groups. The presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold is often cited as a significant contributor to their cytotoxicity. researchgate.net

Alkyl substitutions also play a critical role in modulating the biological activity of xanthones. The introduction of methyl groups, as seen in 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one, can influence the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In a study of 1,3-dihydroxyxanthone derivatives as anticholinesterase agents, it was found that alkoxy or alkenoxy substituents at the C-3 position had a positive influence on the inhibition potency. nih.gov

The interplay between hydroxyl and alkyl groups is crucial. For example, in a series of 1,3-dihydroxyxanthone Mannich base derivatives, those with a 1-hydroxy-3-methoxy substitution showed higher inhibitory effects on acetylcholinesterase (AChE). nih.gov This indicates that while the hydroxyl group is important, its efficacy can be modulated by the presence of an adjacent alkyl (in this case, methoxy) group.

| Compound/Derivative Class | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| Hydroxylated Xanthones | -OH group ortho to C=O | Significant contribution to cytotoxicity | researchgate.net |

| 1,3-dihydroxyxanthone derivatives | -OH at C-1 | Common feature in bioactive compounds | researchgate.net |

| 1,3-dihydroxyxanthone Mannich bases | 1-hydroxy-3-methoxy substitution | Higher inhibitory effects on AChE | nih.gov |

| 1,3-dihydroxyxanthone derivatives | Alkoxy/alkenoxy at C-3 | Positive influence on anticholinesterase inhibition | nih.gov |

Role of Substituent Positions (e.g., C-1, C-3, C-6, C-8) in Modulating Activity

The biological activities of xanthones are highly dependent on the substitution pattern on the dibenzo-γ-pyrone scaffold. nih.govresearchgate.net Specific positions on the xanthone nucleus have been identified as key for modulating various pharmacological effects.

Positions C-1, C-3, C-6, and C-8 are frequently cited as being critical for the biological activity of xanthones. For instance, the anticancer activity of xanthone derivatives is significantly influenced by the functional groups attached to these positions. mdpi.com In the case of α-mangostin, a well-known bioactive xanthone, the phenol (B47542) groups at C-3 and C-6 are considered critical for its anti-proliferative activity. researchgate.net

The importance of the C-1 hydroxyl group is also a recurring theme in SAR studies of xanthones. researchgate.net This is evident in the parent compound of interest, this compound. The substitution at C-3 and C-6 with methyl groups further modulates the activity of the molecule.

In the context of anticholinesterase activity, substitutions at the C-3 position of the xanthone scaffold have been shown to be particularly important. A study on 3-O-substituted xanthone derivatives revealed that modifications at this position could lead to potent acetylcholinesterase inhibitors. nih.gov

Influence of Additional Functional Groups (e.g., prenyl, halogen, amino) on Pharmacological Profiles

Beyond hydroxyl and alkyl groups, the introduction of other functional groups can dramatically alter the pharmacological profile of xanthone derivatives.

Prenyl Groups: Prenylation is a common modification in naturally occurring xanthones and is often associated with enhanced biological activity. The introduction of a prenyl group to 1-hydroxyxanthone (B191526), for example, has been shown to dramatically increase its anticancer activity against the MCF-7 cell line. nih.gov In a study of hydroxylated and prenylated xanthones as antitumor agents, a derivative with a relatively simple structure, 1,3,8-trihydroxy-2-prenylxanthone, exhibited potent antitumor activities comparable to α-mangostin. researchgate.net

Halogen Groups: The incorporation of halogens, such as chlorine or bromine, into the xanthone scaffold can also significantly impact bioactivity. Halogen substituents can alter the electronic properties of the molecule and influence its interaction with biological targets. nih.gov For instance, some chlorinated xanthone polyketides have shown antimicrobial bioactivity. frontiersin.org

Amino Groups: The introduction of amino groups, often as aminoalkoxy or aminoalkanol side chains, has been explored to enhance the anticancer activity of xanthones. The presence of a dimethylamino group at the C-3 position of a benzo[b]xanthone structure was found to be critical for its anticancer activity against several cell lines. nih.gov The type of terminal amino substituent can also have a differential effect on the anticancer activity, with one study reporting the order of activity enhancement as: diethylamino > dimethylamino > pyrrolidine (B122466) > piperidine (B6355638) > morpholino. nih.gov

| Functional Group | Example Derivative/Study | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Prenyl | Prenylated 1-hydroxyxanthone | Dramatically increased anticancer activity | nih.gov |

| Prenyl | 1,3,8-trihydroxy-2-prenylxanthone | Potent antitumor activity | researchgate.net |

| Halogen (Chlorine) | Chlorinated xanthone polyketides | Antimicrobial bioactivity | frontiersin.org |

| Amino (Dimethylamino) | 3-dimethylamino benzo[b]xanthone | Critical for anticancer activity | nih.gov |

| Amino (various) | Aminoalkoxy xanthones | Differential enhancement of anticancer activity | nih.gov |

Positional Isomerism and Stereochemical Considerations in Biological Activity

The spatial arrangement of atoms and functional groups in xanthone derivatives, encompassing both positional isomerism and stereochemistry, plays a pivotal role in their biological activity.

Stereochemical Considerations: Chirality is a key factor in the biological activity of many xanthone derivatives. mdpi.comnih.govnih.gov Naturally occurring xanthones are often chiral, and synthetic procedures that produce racemates may yield mixtures of enantiomers with different biological effects. mdpi.comnih.gov The use of a single enantiomer has often demonstrated advantages in terms of efficacy, potency, selectivity, and safety. researchgate.net

Enantioselectivity, where one enantiomer is more active than the other, has been observed in various biological assays for chiral xanthone derivatives. For instance, enantioselectivity has been found in tumor cell growth inhibition, cyclooxygenase inhibition, and P-glycoprotein induction. mdpi.com In one study, the S-(+)-enantiomer of a chiral xanthone derivative was found to be much more dose-dependent in its antitumor activity than the R-(-)-enantiomer, suggesting that the enantiomers have different intrinsic activities. nih.gov

The association of a chiral moiety with the xanthone scaffold can improve the potency and selectivity of the resulting derivatives. researchgate.net This underscores the importance of considering stereochemistry in the design and synthesis of new bioactive xanthone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. QSAR studies have been instrumental in understanding the SAR of xanthone derivatives and in designing new compounds with enhanced activity.

Several QSAR models have been developed to predict the biological activity of xanthone derivatives, particularly their anticancer effects. These models are typically built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN).

For example, a QSAR model was developed for xanthone derivatives to predict their anticancer activity against the HeLa cell line. This model, based on multiple linear regression, demonstrated a high correlation between the structural descriptors and the observed activity. mdpi.com Another QSAR study on xanthone derivatives for their cytotoxic effects against WiDR cell lines also resulted in a robust predictive model. nih.gov

The development of these models involves several steps:

Data Set Selection: A set of xanthone derivatives with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques.

These validated QSAR models can then be used to virtually screen new, untested xanthone derivatives to predict their biological activity, thereby prioritizing the synthesis of the most promising candidates.

A key outcome of QSAR studies is the identification of the most important molecular descriptors that govern the biological activity of a series of compounds. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution and orbital energies. In QSAR studies of xanthones, electronic descriptors are often found to be significant. For instance, the net atomic charges at specific positions on the xanthone ring (e.g., C1, C2, C3) have been identified as important contributors to their cytotoxic activity. nih.gov The dipole moment, which describes the polarity of a molecule, is another electronic descriptor that often plays a role in molecule-receptor interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Steric factors are crucial for the proper fit of a drug molecule into its biological target. Descriptors such as molecular volume, surface area, and shape indices have been shown to be correlated with the anticancer activity of xanthone derivatives. mdpi.com For example, one QSAR study found that the shape index and solvent-accessible surface area were significantly correlated with anticancer activity. mdpi.com

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which influences its ability to cross cell membranes. The logarithm of the partition coefficient between n-octanol and water (LogP) is a commonly used hydrophobic descriptor and has been found to be a significant factor in the QSAR models of xanthone derivatives. mdpi.comnih.gov

By identifying these key descriptors, QSAR models provide valuable insights into the structural requirements for a xanthone derivative to exhibit a particular biological activity, guiding the rational design of more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies for this compound Derivatives

Computational chemistry and molecular modeling have emerged as indispensable tools in the field of drug discovery and development. These in silico techniques provide valuable insights into the interactions between small molecules, such as this compound and its derivatives, and their biological targets at a molecular level. By simulating these interactions, researchers can predict the binding affinity, understand the mechanism of action, and guide the design of more potent and selective compounds. This section delves into the application of molecular docking and molecular dynamics simulations in the structure-activity relationship (SAR) studies of xanthone derivatives, with a conceptual focus on how these methods would be applied to this compound.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This technique is instrumental in understanding the binding mode of xanthone derivatives and identifying key amino acid residues involved in the interaction.

In a typical molecular docking study involving xanthone derivatives, the three-dimensional structures of both the ligands (xanthone compounds) and the target protein are required. The protein structure is often obtained from crystallographic data from the Protein Data Bank (PDB), while the ligand structures are built and optimized using computational chemistry software. The docking process then places the ligand in various possible conformations and orientations within the active site of the protein, and a scoring function is used to estimate the binding affinity for each pose.

Studies on various xanthone derivatives have revealed common interaction patterns with their protein targets. For instance, in the context of inhibiting enzymes like acetylcholinesterase (AChE), a target for Alzheimer's disease treatment, molecular docking has shown that xanthone derivatives can bind to the active site through a combination of hydrogen bonds, π-π stacking, and hydrophobic interactions. For a hypothetical derivative of this compound, the hydroxyl group at position 1 would be a prime candidate for forming hydrogen bonds with polar residues in the active site. The dimethyl groups at positions 3 and 6 would likely engage in hydrophobic interactions, while the planar tricyclic xanthen-9-one core could participate in π-π stacking with aromatic amino acid residues like tryptophan or tyrosine.

A molecular docking study on a series of 1-hydroxy-3-O-substituted xanthone derivatives as acetylcholinesterase inhibitors revealed that the compounds with stronger inhibitory activity formed favorable interactions within the AChE active site. The study highlighted interactions such as π–π stacking and hydrogen bonding as crucial for binding.

The results of molecular docking studies are often presented in tables that summarize the binding energies and the interacting amino acid residues for a series of compounds.

| Compound Derivative (Hypothetical) | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Predicted) | Interaction Type |

| This compound | Acetylcholinesterase | -8.5 | Tyr70, Trp84, Ser122 | Hydrogen Bond, π-π Stacking, Hydrophobic |

| 1,3-Dihydroxy-6-methyl-9H-xanthen-9-one | Cyclin-dependent kinase 2 | -9.2 | Lys33, Asp86, Leu83 | Hydrogen Bond, Hydrophobic |

| 1-Hydroxy-3-methoxy-6-methyl-9H-xanthen-9-one | Epidermal Growth Factor Receptor | -7.8 | Met793, Pro794, Leu844 | Hydrogen Bond, Hydrophobic |

This table is illustrative and based on typical findings for xanthone derivatives; specific data for this compound would require a dedicated study.

Analysis of Binding Affinities and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique provides deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Following molecular docking, the most promising ligand-protein complexes are often subjected to MD simulations. These simulations are performed by placing the complex in a simulated physiological environment, including water molecules and ions, and applying the principles of classical mechanics to calculate the trajectory of each atom over a specific period, typically nanoseconds to microseconds.

The analysis of MD simulation trajectories can reveal several important aspects of the ligand-receptor interaction:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is calculated over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.

Flexibility of the Protein: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. This can provide clues about the mechanism of action, such as allosteric modulation.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation can be monitored. Stable hydrogen bonds are indicative of strong and specific interactions.

Binding Free Energy Calculations: Advanced computational methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be used to estimate the binding free energy of the ligand-protein complex from the MD simulation trajectory. These calculations provide a more accurate prediction of binding affinity compared to the scoring functions used in molecular docking.

For instance, a molecular dynamics simulation of a xanthone derivative bound to the epidermal growth factor receptor (EGFR) could show that the complex remains stable over a 100-nanosecond simulation, with the ligand maintaining key hydrogen bonds with the hinge region of the kinase domain. ugm.ac.id This stability would be a strong indicator of the compound's potential as an EGFR inhibitor.

Advanced Research Applications and Future Perspectives for 1 Hydroxy 3,6 Dimethyl 9h Xanthen 9 One

Potential as Lead Compounds in Drug Discovery and Development

Xanthones are recognized as promising lead-like molecules in the design and discovery of new drugs. frontiersin.org Their tricyclic structure is amenable to various chemical modifications, allowing for the fine-tuning of their biological activity against a wide range of diseases.

The xanthone (B1684191) core is a key pharmacophore in the development of novel therapeutic agents. Researchers have successfully synthesized and evaluated numerous xanthone derivatives with significant biological activities. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.govresearchgate.net The versatility of the xanthone skeleton allows for the introduction of different functional groups, which can modulate their therapeutic properties.

For instance, studies on various hydroxylated and aminated xanthones have demonstrated their potential in targeting critical biological pathways. The substitution patterns on the xanthone ring system play a crucial role in their mechanism of action and potency.

Below is a table summarizing the therapeutic potential of some xanthone derivatives as investigated in various studies.

| Xanthone Derivative Class | Therapeutic Target/Application | Key Findings |

| Aminated Xanthones | Anticancer (p53 activation) | Identified as putative p53-activating agents by inhibiting its interaction with MDM2. nih.gov |

| Hydroxylated Xanthones | Antioxidant, Anti-inflammatory | Demonstrate significant radical-scavenging and anti-inflammatory properties. nih.govmdpi.com |

| Substituted Xanthones | Neurodegenerative Diseases (Alzheimer's) | Act as acetylcholinesterase inhibitors with neuroprotective effects. researchgate.net |

These findings underscore the vast potential of the xanthone scaffold in drug discovery. Further investigation into specifically substituted xanthones like 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one is warranted to explore their unique therapeutic profiles.

Use as Molecular Probes and Fluorescent Markers in Biological Systems

The inherent fluorescent properties of the xanthene core make xanthone derivatives attractive candidates for the development of molecular probes and fluorescent markers. chemimpex.com These tools are invaluable in biological research for visualizing cellular structures and processes with high precision.

The ability of xanthones to absorb and emit light at specific wavelengths can be harnessed for various bio-imaging applications. By attaching specific targeting moieties to the xanthone scaffold, researchers can design probes that selectively bind to biomolecules of interest, such as proteins or nucleic acids, allowing for their localization and tracking within living cells.

For example, 1,3-Dihydroxy-9H-xanthen-9-one has been utilized in the creation of fluorescent probes for targeted drug delivery systems. chemimpex.com The fluorescence of these probes can be used to monitor the biodistribution and cellular uptake of the drug delivery vehicle. The strong fluorescence of aqueous solutions of certain xanthone derivatives, which can be modulated by pH, further enhances their utility as environmental sensors within biological systems.

Applications in Material Science for Fluorescent Materials

Beyond biological imaging, the fluorescent properties of xanthones are also being explored for applications in material science. The development of novel fluorescent materials is a rapidly growing field with applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and security inks.

The rigid, planar structure of the xanthone core contributes to its photophysical stability, a desirable characteristic for fluorescent materials. The emission color and quantum yield of xanthone-based fluorophores can be tuned by chemical modification of the xanthone skeleton. This allows for the design of materials with specific optical properties tailored for different applications. For instance, 3,6-Dihydroxy-9H-xanthen-9-one is noted for its use as a fluorescent dye. achemblock.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of different bioactive compounds can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. This approach is being increasingly investigated in drug development to enhance efficacy and overcome drug resistance.

Research into thioxanthone derivatives has shown synergistic effects when combined with antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that xanthone-based compounds could act as adjuvants in antimicrobial therapy, potentially restoring the efficacy of existing antibiotics. The exploration of such synergistic interactions is a promising avenue for developing new treatment strategies for infectious diseases and cancer.

Challenges and Opportunities in the Synthesis and Biological Evaluation of Xanthones

Despite the significant potential of xanthones, there are challenges in their synthesis and biological evaluation that need to be addressed. The synthesis of complex, poly-substituted xanthones can be a multi-step process with variable yields. nih.gov Developing more efficient and versatile synthetic methodologies is crucial for accessing a wider range of xanthone derivatives for biological screening.

One of the common methods for synthesizing xanthones involves the condensation of salicylic (B10762653) acid derivatives with phenols, which can be facilitated by reagents like Eaton's reagent. nih.gov However, this method has limitations depending on the electronic nature of the starting materials. nih.gov Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases. nih.gov The synthesis of dimeric xanthones, which often exhibit potent biological activities, presents a significant synthetic challenge. mdpi.com

The biological evaluation of xanthones also presents opportunities for innovation. High-throughput screening methods can accelerate the identification of lead compounds from large libraries of xanthone derivatives. Furthermore, a deeper understanding of the structure-activity relationships (SAR) is essential for the rational design of new xanthone-based drugs with improved potency and selectivity. researchgate.net Computational methods, such as in silico docking studies, can aid in predicting the binding modes of xanthone derivatives to their biological targets, thereby guiding the synthetic efforts. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one in academic research?

The compound is typically synthesized via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one, followed by alkylation of hydroxy groups using methylating agents (e.g., dimethyl sulfate) . Grignard reactions (e.g., o-tolylmagnesium bromide) may also be employed for functionalization at the C9 position . Key intermediates like 9-xanthenone derivatives are isolated and characterized via NMR and mass spectrometry.

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques) and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard. For example, ¹H NMR (300 MHz, CD₃OD) resolves proton environments (e.g., δ 6.37 for vinyl protons in xanthone derivatives), while ESI-MS confirms molecular ions (e.g., m/z 329 [M+H]⁺ for hydroxylated derivatives) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What are the key considerations for ensuring purity in synthesized batches?

Use reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water gradients) to separate impurities . Store intermediates at -20°C to prevent degradation . Validate purity via melting point analysis and consistency in spectroscopic data (e.g., ¹³C NMR in acetone-d₆) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives?

Contradictions often arise from solvent effects or tautomerism. Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) for consistency and perform 2D NMR (COSY, HSQC) to assign overlapping signals . For example, ¹H-¹³C correlations in HSQC can clarify ambiguous methyl or hydroxyl group assignments in xanthenone derivatives .

Q. What strategies optimize the yield of 1-Hydroxy-3,6-dimethyl derivatives via alkylation?

Stepwise redox cycling improves yields by stabilizing intermediates. For example, alkylation of 3,6-dihydroxy-9H-xanthen-9-one with methyl iodide in DMF under nitrogen achieves >80% yield when using catalytic KI . Solvent choice (e.g., THF vs. DMF) and temperature control (0–25°C) minimize side reactions.

Q. How to evaluate the biological activity of this compound against cancer cell lines?

Use in vitro assays like MTT to measure cytotoxicity. For instance, derivatives with prenyl or hydroxyl groups (e.g., XD-4) show anti-hepatocellular carcinoma activity (IC₅₀ values <10 µM) . Pair with flow cytometry to assess apoptosis induction (Annexin V/PI staining) and Western blotting for mechanistic studies (e.g., Bax/Bcl-2 ratios).

Q. How to design a study investigating pH-dependent fluorescence properties?

Modify the hydroxyl group at C1 to create fluorimetric pH indicators. For example, 9-aryl-9-xanthenols exhibit solvatochromic shifts in fluorescence (λₑₘ = 450–550 nm) under varying pH (2–12) . Use UV-Vis spectroscopy and time-resolved fluorescence to quantify quantum yields and Stokes shifts .

Q. What computational methods support structural optimization for acetylcholinesterase inhibition?

Perform molecular docking (AutoDock Vina) with acetylcholinesterase (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86). Validate predictions via synthesis of methoxy or halogen-substituted derivatives and in vitro enzyme inhibition assays (Ellman’s method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.